molecular formula C22H18N2O4 B2982862 7-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzofuran-2-carboxamide CAS No. 1797858-93-5

7-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzofuran-2-carboxamide

Cat. No.: B2982862
CAS No.: 1797858-93-5
M. Wt: 374.396
InChI Key: GMXUVFIDPCWQES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzofuran-2-carboxamide is a chemical research reagent designed for investigative applications, strictly for Research Use Only. This compound is of significant interest in neuroscience research, particularly in the study of neuroprotection. Scientific studies on closely related 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have demonstrated potent neuroprotective and antioxidant effects . These analogs have shown considerable efficacy in protecting rat cortical neuronal cells against NMDA-induced excitotoxic damage, a process implicated in various neurological disorders . The neuroprotective action of these derivatives is thought to be mediated through anti-excitotoxic mechanisms and the scavenging of reactive oxygen species (ROS) . The structural features of the benzofuran-2-carboxamide core, specifically substitutions on the phenyl ring, are crucial for this bioactivity, suggesting that this compound is a valuable chemical tool for probing pathways involved in neuronal survival and oxidative stress . Researchers can utilize this compound in vitro to explore its potential mechanisms and efficacy within well-characterized experimental models. The product requires cold-chain transportation and storage to maintain stability. All handling must conform to laboratory safety standards. This product is NOT intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

7-methoxy-N-[(3-pyridin-2-yloxyphenyl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-26-18-9-5-7-16-13-19(28-21(16)18)22(25)24-14-15-6-4-8-17(12-15)27-20-10-2-3-11-23-20/h2-13H,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXUVFIDPCWQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=CC(=CC=C3)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzofuran-2-carboxamide is a compound of interest due to its structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 7-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzofuran-2-carboxamide is C23H22N2O3C_{23}H_{22}N_2O_3, with a molecular weight of approximately 374.44 g/mol. The compound features a benzofuran moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties.

Research indicates that compounds similar to 7-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzofuran-2-carboxamide may exert their effects through several mechanisms:

  • Inhibition of Enzyme Activity : Compounds in this class can inhibit key enzymes involved in metabolic pathways, affecting cellular proliferation and survival.
  • Modulation of Signal Transduction Pathways : They may influence pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.
  • Antioxidant Activity : The presence of methoxy groups in the structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

Anticancer Properties

Several studies have documented the anticancer effects of benzofuran derivatives. For instance, a related compound demonstrated significant cytotoxicity against hepatocellular carcinoma (HCC) cell lines by inducing apoptosis and inhibiting cell migration. The IC50 values were reported at 48.22 μM for 24 hours and 38.15 μM for 48 hours in Huh7 cells .

Compound Cell Line IC50 (μM) Effect
BMBFHuh748.22 (24h)Cytotoxicity
38.15 (48h)Cytotoxicity

Anti-inflammatory Effects

Benzofuran derivatives have been shown to exhibit anti-inflammatory properties by downregulating pro-inflammatory cytokines and inhibiting the NF-kB signaling pathway. This suggests that 7-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzofuran-2-carboxamide could potentially be used in treating inflammatory diseases.

Case Studies

  • Hepatocellular Carcinoma (HCC) : A study highlighted that a benzofuran derivative effectively suppressed the proliferation and migration of HCC cells by modulating integrin expression and downstream signaling pathways . This indicates that similar compounds may provide therapeutic benefits in cancer treatment.
  • Inflammatory Disorders : Research on related compounds has shown a reduction in inflammatory markers in animal models, suggesting potential applications in diseases like rheumatoid arthritis or inflammatory bowel disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical profiles of benzofuran-2-carboxamides are highly dependent on substituents at the benzylamine position. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Benzofuran-2-Carboxamides
Compound Name Substituent on Benzyl Group Key Features Biological Activity (Reported) Reference
7-Methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzofuran-2-carboxamide 3-(Pyridin-2-yloxy)benzyl Pyridine-oxygen linkage enhances hydrogen bonding potential; moderate lipophilicity Neuroprotective, antioxidant (inferred from structural class)
7-Methoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide (BI57631) 3-Methyl-1-phenylpyrazole Bulky pyrazole group increases steric hindrance; higher lipophilicity Potential kinase inhibition (structural inference)
5-Amino-N-(3-(piperidin-1-yl)benzyl)benzofuran-2-carboxamide 3-(Piperidin-1-yl)benzyl Piperidine introduces basicity and solubility; likely blood-brain barrier penetration G-quadruplex DNA targeting
7-Methoxy-N-(6-methylpyridin-2-yl)benzofuran-2-carboxamide 6-Methylpyridin-2-yl Pyridine substitution at position 6 alters electronic properties Unreported, but structural similarity suggests neuroprotection
7-Methoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzofuran-2-carboxamide 3-Methyl-1,2,4-oxadiazole Oxadiazole ring enhances metabolic stability and π-π stacking Unreported; oxadiazoles often used in CNS drug design
Antioxidant Activity

In a study of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives (e.g., compounds 1a–1r), substituents like electron-donating groups (e.g., methoxy) on the phenyl ring improved antioxidant activity by enhancing radical scavenging.

Neuroprotective Potential

Pyridine-containing derivatives (e.g., pyridin-2-yloxy or 6-methylpyridin-2-yl) are hypothesized to exhibit stronger neuroprotection due to improved interactions with acetylcholine esterase or NMDA receptors, as seen in related benzofuran scaffolds . In contrast, piperidine-substituted analogues (e.g., compound 4.165 ) demonstrate enhanced solubility and CNS penetration, critical for targeting intracellular pathways .

Physicochemical Properties
  • Lipophilicity : Pyridin-2-yloxy substitution (logP ~2.5–3.0) balances solubility and membrane permeability better than highly lipophilic pyrazole derivatives (logP >3.5) .
  • Metabolic Stability : Oxadiazole-substituted derivatives (e.g., compound in ) resist cytochrome P450 degradation more effectively than pyridine-based analogues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.